Technical Documentation Center

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Core Science & Biosynthesis

Foundational

Nitrogen-bridged fused heterocycles 5-methyl derivatives

The 5-Methyl Imidazo[1,2-a]pyridine Scaffold: Synthetic Architectures and Medicinal Utility Executive Summary: The "Orthogonal" Methyl Effect In the realm of nitrogen-bridged fused heterocycles, the imidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Methyl Imidazo[1,2-a]pyridine Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary: The "Orthogonal" Methyl Effect

In the realm of nitrogen-bridged fused heterocycles, the imidazo[1,2-a]pyridine core stands as a privileged scaffold, famously anchoring the sedative-hypnotic drug Zolpidem.[1][2][3][4][5] However, while the 6-methyl substitution (Zolpidem-like) is well-characterized for benzodiazepine (BZ) binding site affinity, the 5-methyl derivative represents a distinct and underutilized chemical space.

Derived principally from 2-amino-6-methylpyridine , the 5-methyl substitution introduces a critical "orthogonal" steric effect proximal to the bridgehead nitrogen (


). This steric bulk does not merely act as a hydrophobic filler; it fundamentally alters the topography of the ligand, twisting substituents at the C3 position out of planarity and modulating affinity for the GABA-A receptor 

-subunits. Furthermore, recent data positions 5-methylimidazo[1,2-a]pyridines as potent tubulin polymerization inhibitors and anti-infectives (MDR-TB), where the methyl group is essential for fitting into the colchicine binding pocket or blocking metabolic oxidation.

This guide details the high-fidelity synthesis of 5-methylimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and analyzes their structure-activity relationships (SAR).

Structural & Electronic Properties

Understanding the numbering transformation is prerequisite for accurate synthesis.

  • Precursor: 2-amino-6-methylpyridine (Methyl group at position 6 relative to pyridine nitrogen).

  • Product: 5-methylimidazo[1,2-a]pyridine.

    • The ring nitrogen becomes

      
      .
      
    • The exocyclic amine nitrogen becomes the bridgehead

      
      .
      
    • The carbon adjacent to the bridgehead on the pyridine ring is

      
      .
      
The Steric Clash

The 5-methyl group is located in the "peri-like" position relative to substituents at


.
  • Electronic Effect: Weak inductive donation (+I) to the pyridine ring.

  • Conformational Effect: If a bulky group (e.g., amide, aryl) is present at

    
    , the 5-methyl group forces it to rotate out of the plane of the bicyclic core. This "twist" is often the discriminator between non-selective GABA-A binding (flat) and subtype-selective binding (twisted).
    

Synthetic Architectures

Two primary workflows dominate the access to this scaffold. The GBB Reaction is preferred for library generation due to its multicomponent nature and atom economy.

Workflow A: Groebke-Blackburn-Bienaymé (GBB) Reaction

This is a one-pot, three-component reaction (3-CR) involving an aldehyde, an isocyanide, and 2-amino-6-methylpyridine.

Mechanism & Logic: The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide. The 5-methyl group on the starting amine does not hinder the initial imine formation but exerts stereoelectronic control during the cyclization step, often suppressing the formation of side products.

GBB_Mechanism cluster_0 Critical Control Point Start 2-Amino-6-methylpyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Activation Acid Activation (H+ / Lewis Acid) Imine->Activation Attack Isocyanide Attack ([4+1] Cycloaddition) Activation->Attack + R-NC Cyclization Intramolecular Cyclization Attack->Cyclization Nitrilium Ion Product 5-Methylimidazo[1,2-a]pyridine Cyclization->Product Prototropic Shift

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction for 5-methyl derivatives.

Workflow B: Oxidative Cyclization (Ortoleva-King Type)

Used when the 3-position requires an acyl or aryl group directly, rather than an amine (as in GBB).

  • Reagents: 2-amino-6-methylpyridine +

    
    -haloketone (or ketone + 
    
    
    
    ).
  • Catalyst: Copper(I) or Iron(III) salts.

  • Limitation: Less convergent than GBB; requires pre-functionalized ketones.

Detailed Experimental Protocol

Protocol: Microwave-Assisted GBB Synthesis of 3-amino-5-methylimidazo[1,2-a]pyridine Derivative

This protocol is optimized for Scandium(III) Triflate catalysis, which provides superior Lewis acidity for the imine activation step while tolerating the steric bulk of the 6-methyl starting material.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 equiv, 1.0 mmol)

  • Benzaldehyde (1.0 equiv, 1.0 mmol)

  • tert-Butyl isocyanide (1.1 equiv, 1.1 mmol)

  • Sc(OTf)

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) – 3 mL.

Step-by-Step Methodology:

  • Imine Pre-formation: In a 10 mL microwave vial, dissolve 2-amino-6-methylpyridine (108 mg) and benzaldehyde (106 mg) in 2 mL of MeOH. Add Sc(OTf)

    
     (25 mg).
    
    • Why: Pre-stirring for 10 minutes at room temperature ensures Schiff base formation before the isocyanide competes, reducing byproduct formation.

  • Addition: Add tert-butyl isocyanide (125 µL) to the mixture. Seal the vial.

  • Irradiation: Place in a microwave reactor.

    • Parameters: 100°C, 150 W max power, 15 minutes, high stirring.

    • Control: Use dynamic power mode to maintain 100°C.

  • Work-up: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If soluble: Concentrate in vacuo. Dissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane:EtOAc (gradient 8:2 to 6:4).

    • Note: The 5-methyl group increases lipophilicity compared to the unsubstituted analog, often increasing

      
      .
      

Yield Expectation: 75–88% isolated yield.

Optimization Data (Catalyst Screening)
EntryCatalyst (10 mol%)SolventTemp (°C)Time (min)Yield (%)
1NoneMeOH251440<10
2NH

Cl
EtOH25144045
3InCl

MeOH6518068
4Sc(OTf)

MeOH 100 (MW) 15 86
5Gd(OTf)

MeOH100 (MW)1584

Table 1: Comparative efficiency of catalysts for the GBB synthesis of 5-methyl derivatives.

Medicinal Chemistry & SAR

The 5-methyl group acts as a "molecular switch" in biological systems.

Tubulin Polymerization Inhibition

Recent studies identify 5-methylimidazo[1,2-a]pyridines as potent anticancer agents targeting the colchicine binding site of tubulin.

  • Mechanism: The scaffold occupies the hydrophobic pocket at the

    
    -
    
    
    
    tubulin interface.
  • Role of 5-Methyl: It provides hydrophobic filling in the pocket and restricts the rotation of the C3-substituent (often a trimethoxyphenyl ring), locking the molecule in a bioactive conformation.

  • Key Compound: Derivatives with a 2-aryl and 3-amide linkage show IC

    
     values in the nanomolar range against cancer cell lines (e.g., HeLa, MCF-7).
    
GABA-A Receptor Selectivity

While Zolpidem (6-methyl) is a sedative (


1 selective), 5-methyl derivatives often display altered selectivity profiles.
  • Alpha 2/3 Selectivity: The steric bulk at position 5 can destabilize binding to the

    
    1 subunit (sedation) while maintaining affinity for 
    
    
    
    2/
    
    
    3 (anxiolysis/analgesia). This makes them attractive candidates for non-sedating anxiolytics.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Pos2 Position 2 (Aryl/Heteroaryl) Primary Hydrophobic Interaction (Tubulin/GABA pocket) Core->Pos2 Pos3 Position 3 (Amide/Ester/Amine) H-Bond Donor/Acceptor Critical for Efficacy Core->Pos3 Pos5 Position 5 (Methyl) THE STERIC CONTROL 1. Twists Pos 3 substituent 2. Blocks metabolic oxidation 3. Modulates alpha-subtype selectivity Core->Pos5 Pos6 Position 6 (Zolpidem Site) Classic BZ-site affinity (Sedative effect) Core->Pos6 Pos5->Pos3 Steric Clash (Orthogonal Twist)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the 5-methyl group.

References

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridines. Source:Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of recent issues)

  • The Groebke-Blackburn-Bienaymé Reaction: A Decade of Discovery. Source:Beilstein Journal of Organic Chemistry. URL:[Link]

  • Imidazo[1,2-a]pyridines as Functionally Selective GABA(A) Ligands. Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Novel Imidazo[1,2-a]pyridine-based Tubulin Polymerization Inhibitors. Source:European Journal of Medicinal Chemistry. URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source:MDPI Molecules. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Oxidative Cyclization of N-(6-methylpyridin-2-yl)amidines

Part 1: Strategic Overview The Chemical Challenge The oxidative cyclization of -(pyridin-2-yl)amidines is the premier route to accessing triazolo pyridines—a privileged scaffold in medicinal chemistry found in adenosine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Chemical Challenge

The oxidative cyclization of


-(pyridin-2-yl)amidines is the premier route to accessing 

triazolo

pyridines—a privileged scaffold in medicinal chemistry found in adenosine receptor antagonists, JAK inhibitors, and various CNS-active agents.

While the general reaction is well-documented, the specific substrate class of


-(6-methylpyridin-2-yl)amidines  presents unique steric and electronic challenges. The 6-methyl substituent, proximal to the reacting pyridine nitrogen, introduces steric strain in the transition state required for N–N bond formation. Furthermore, upon cyclization, this group occupies the C5-position  of the fused system, a region often critical for kinase selectivity (the "gatekeeper" region interaction).
Mechanistic Causality

The transformation is fundamentally an oxidative N–N bond formation . The reaction requires the removal of two protons and two electrons (dehydrogenative coupling).

  • Regioselectivity: The cyclization occurs exclusively at the pyridine nitrogen (N1), not the ring carbons, due to the high nucleophilicity of the pyridine nitrogen relative to the phenyl ring often attached to the amidine.

  • Product Numbering Shift: It is crucial to note that a 6-methyl substituent on the starting pyridine becomes a 5-methyl substituent on the final

    
    triazolo
    
    
    
    pyridine product due to IUPAC fusion numbering rules.

Part 2: Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting low yields. We present two distinct pathways: the Ionic Pathway (Hypervalent Iodine) and the Radical Pathway (Copper Catalysis).

Mechanism Substrate N-(6-Me-Py)amidine Intermediate_A N-Iodonium Species Substrate->Intermediate_A PhI(OAc)2 (Ligand Exchange) Intermediate_B Cu-Coordinated Radical Complex Substrate->Intermediate_B Cu(II)/O2 (SET) TS_Cyclization N-N Bond Formation Intermediate_A->TS_Cyclization Nu Attack of Py-N (-PhI, -HOAc) Intermediate_B->TS_Cyclization Reductive Elim. Product 5-Methyl-[1,2,4] triazolo[1,5-a]pyridine TS_Cyclization->Product -H+

Figure 1: Divergent mechanistic pathways for N-N bond formation. The Hypervalent Iodine route proceeds via an electrophilic N-iodonium species, while the Copper route involves Single Electron Transfer (SET).

Part 3: Experimental Protocols

Protocol A: Hypervalent Iodine Mediated Cyclization (The "Gold Standard")

Rationale: This method uses Phenyliodine(III) diacetate (PIDA) or bis(trifluoroacetate) (PIFA). It is metal-free, operationally simple, and tolerant of the steric bulk of the 6-methyl group because the mechanism is driven by the high electrophilicity of the iodine species rather than coordination geometry constraints of a metal center.

Reagents:

  • Substrate:

    
    -(6-methylpyridin-2-yl)benzamidine (1.0 equiv)
    
  • Oxidant: PhI(OAc)

    
     (PIDA) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Temperature: 0 °C to RT

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the amidine substrate (1.0 mmol) and anhydrous DCM (10 mL, 0.1 M).

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add PhI(OAc)

    
     (1.1 mmol, 354 mg) portion-wise over 5 minutes. Note: Rapid addition can cause localized exotherms.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C).

  • Monitoring: Monitor by TLC (typically 30–60 mins). The starting material (more polar) will disappear, and a less polar fluorescent spot (product) will appear.

  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL) and saturated Na
    
    
    
    S
    
    
    O
    
    
    (5 mL) to destroy excess oxidant.
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Aerobic Oxidation (Scalable/Green)

Rationale: Ideal for larger scales where stoichiometric iodine waste is undesirable. This protocol utilizes air as the terminal oxidant.[1][2]

Reagents:

  • Catalyst: CuI (10 mol%) or Cu(OAc)

    
     (10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or Et
    
    
    N
  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Cu-intermediate)

  • Oxidant: Air (balloon) or O

    
    
    

Step-by-Step Methodology:

  • Setup: In a reaction tube, combine the amidine (1.0 mmol), CuI (19 mg, 0.1 mmol), and Cs

    
    CO
    
    
    
    (652 mg, 2.0 mmol).
  • Solvation: Add DMSO (5 mL).

  • Atmosphere: Evacuate and backfill with O

    
     (balloon) three times.
    
  • Heating: Heat the mixture to 80–100 °C. Note: The 6-methyl group adds steric bulk; slightly higher temperatures than unsubstituted pyridine (usually 60-80 °C) are often required to overcome the rotational barrier.

  • Workup: Dilute with water (20 mL) and extract with EtOAc. The product is often highly crystalline and may precipitate upon water addition.

Part 4: Data Analysis & Troubleshooting

Comparative Efficiency Table
ParameterMethod A (PhI(OAc)2)Method B (Cu-Catalyzed)Method C (Electrochemical)*
Yield (Avg) 85–95%70–85%65–80%
Reaction Time < 1 Hour6–12 Hours4–8 Hours
Steric Tolerance High (Excellent for 6-Me)Moderate (Ligand clash possible)High
Green Metric Low (Stoichiometric waste)High (O2 is oxidant)High (Electrons as reagent)
Cost ModerateLowLow (Setup dependent)

*Method C involves anodic oxidation (C(+)/Pt(-)) with KI mediator in MeOH.

Workflow Visualization

Workflow Start Start: N-(6-Me-Py)amidine Condition_Check Check Scale & Green Req. Start->Condition_Check Path_A Small Scale / High Speed Use PhI(OAc)2 Condition_Check->Path_A Speed Priority Path_B Large Scale / Green Use CuI / Air Condition_Check->Path_B Cost Priority Execution_A 0°C -> RT, 1 hr DCM Solvent Path_A->Execution_A Execution_B 80°C, 12 hr DMSO Solvent Path_B->Execution_B QC QC: 1H NMR Check shift of Me-group Execution_A->QC Execution_B->QC

Figure 2: Decision matrix for selecting the optimal oxidative cyclization protocol.

Critical Quality Attributes (Self-Validation)

To confirm the formation of the 5-methyl-[1,2,4]triazolo[1,5-a]pyridine versus unreacted amidine:

  • H1 NMR Shift: The methyl group in the starting material (attached to pyridine C6) typically appears around

    
     2.4–2.5 ppm. In the fused product (now at C5), this signal often shifts slightly downfield due to the planarity and aromaticity of the fused system.
    
  • Missing NH: The broad singlet NH signal of the amidine (

    
     6.0–9.0 ppm) must be absent.
    
  • Fluorescence: The fused triazolopyridine products are often fluorescent under UV (365 nm), whereas the starting amidines are weakly or non-fluorescent.

References

  • Zheng, Z., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014).[3][4] PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[4][5] The Journal of Organic Chemistry, 79(10), 4687–4693. Link

  • Ueda, S., & Nagasawa, H. (2009).[3] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization.[3][5][6] Journal of the American Chemical Society, 131(42), 15080–15081. Link

  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015).[3] I2/KI-Mediated Oxidative N–N Bond Formation: Environmentally Benign Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[3][4] The Journal of Organic Chemistry, 80(14), 7219–7225. Link

  • Tang, D., Jiang, R., Mu, Y., & Yang, Z. (2023).[7][8] Electrochemical Cyclization of Hydrazones and Amidines To Access Trisubstituted 1,2,4-Triazoles.[7][8] Synlett, 34. Link

Sources

Application

Application Notes and Protocols for the Design of JAK Inhibitors Utilizing a 5-Methyl-Triazolopyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Targeting the JAK-STAT Pathway The Janus kinase (JAK) and Signal Transducer and Activator of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates extracellular cytokine and growth factor signals into a cellular response.[1] This pathway is integral to a multitude of physiological processes, including hematopoiesis, immune responses, and cell proliferation and differentiation.[2][3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their trans-activation and subsequent phosphorylation of the receptor. This, in turn, recruits STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes.[1]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and cancers.[1] This has made the JAK family a highly attractive target for therapeutic intervention. Small molecule inhibitors of JAKs have shown significant clinical efficacy in treating diseases such as rheumatoid arthritis, psoriasis, and myelofibrosis.[5][6]

This application note provides a comprehensive guide for the design, synthesis, and evaluation of JAK inhibitors based on the privileged 5-methyl-[1][2]triazolo[1,5-a]pyridine scaffold. This scaffold has been successfully employed in the development of potent and selective JAK inhibitors, most notably Filgotinib, a selective JAK1 inhibitor.[7][8] We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of results.

The 5-Methyl-Triazolopyridine Scaffold: A Privileged Core for JAK Inhibition

The[1][2]triazolo[1,5-a]pyridine core is a versatile and synthetically accessible scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][9] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent platform for the design of kinase inhibitors. The 5-phenyl-triazolopyridine motif, in particular, has been identified as a key pharmacophore for potent JAK inhibition.[2][10] The methyl group at the 5-position can be a crucial element for modulating potency and selectivity, and its synthesis is an important aspect of developing novel inhibitors.

Rationale for Targeting Specific JAK Isoforms

While pan-JAK inhibition can be effective, it is often associated with a higher incidence of adverse effects due to the broad suppression of cytokine signaling.[11] For instance, inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia, while JAK3 inhibition can result in immunosuppression.[11] Therefore, the development of isoform-selective JAK inhibitors is a key objective in the field. The 5-methyl-triazolopyridine scaffold provides a versatile platform for achieving this selectivity through careful modification of substituents.

Experimental Design and Workflow

The development of a novel JAK inhibitor based on the 5-methyl-triazolopyridine scaffold follows a logical progression of design, synthesis, and evaluation. The following workflow provides a roadmap for this process.

JAK Inhibitor Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Profiling Scaffold_Selection Scaffold Selection: 5-Methyl-Triazolopyridine SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Synthesis Synthesis of Analogues SAR_Analysis->Synthesis Biochemical_Assay Biochemical Kinase Assay (JAK1, JAK2, JAK3, TYK2) Synthesis->Biochemical_Assay Test Compounds Cell_Based_Assay Cell-Based pSTAT Assay (Selectivity Profiling) Biochemical_Assay->Cell_Based_Assay PK_PD_Studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Cell_Based_Assay->PK_PD_Studies Lead Candidates Efficacy_Models In Vivo Efficacy Models (e.g., Arthritis Model) PK_PD_Studies->Efficacy_Models

Caption: A generalized workflow for the design and development of JAK inhibitors.

Protocols

Protocol 1: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridine Core

This protocol outlines a general method for the synthesis of the 5-methyl-[1][2]triazolo[1,5-a]pyridine core, which can be further functionalized. This synthesis is adapted from established literature procedures for similar triazolopyridine structures.[2][10]

Materials:

  • 2-Amino-6-methylpyridine

  • Ethoxycarbonyl isothiocyanate

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol

  • Appropriate arylboronic acid (for subsequent Suzuki coupling)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Dioxane, Water)

Procedure:

  • Step 1: Formation of the Thiourea Intermediate.

    • To a solution of 2-amino-6-methylpyridine in a suitable solvent such as ethanol, add ethoxycarbonyl isothiocyanate dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting thiourea intermediate can be isolated by filtration or by removing the solvent under reduced pressure.

  • Step 2: Cyclization to form the Triazolopyridine Core.

    • Dissolve the thiourea intermediate in a suitable solvent like ethanol.

    • Add hydroxylamine hydrochloride and a base such as N,N-Diisopropylethylamine (DIPEA).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and isolate the 5-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine product by filtration and washing with a suitable solvent.

  • Step 3: Suzuki Coupling for Aryl Substitution (Example of further functionalization).

    • To a solution of the 5-bromo-triazolopyridine intermediate (synthesized from 2-amino-5-bromopyridine following similar steps) in a mixture of dioxane and water, add the desired arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Biochemical Kinase Assay for JAK Isoform Selectivity

This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[12]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Test compound (serially diluted)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well plates

  • Phosphocellulose paper or filter plates

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the JAK enzymes, substrate peptide, and ATP to their final desired concentrations in the kinase assay buffer. The optimal ATP concentration should be close to its Km value for each enzyme.

    • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate peptide to each well.

    • Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction:

    • Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes.

  • Stop Reaction & Detection:

    • Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper or into a filter plate.

    • Wash the paper/plate extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Example Compound A 15250>1000800
Example Compound B 5075500300
Filgotinib (Reference) 1028810116

Note: The data for Filgotinib is sourced from the literature for comparative purposes.[12]

Protocol 3: Cell-Based Phospho-STAT (pSTAT) Assay for Functional Selectivity

This protocol outlines a method to assess the functional selectivity of JAK inhibitors by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs) using flow cytometry.[13][14]

Materials:

  • Freshly collected human whole blood or isolated PBMCs

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2)

  • Test compound (serially diluted)

  • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Compound Pre-incubation:

    • Aliquot whole blood or PBMCs into tubes.

    • Add serially diluted test compound to the cells and incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to stimulate specific JAK-STAT pathways and incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding a fixation buffer.

    • Lyse red blood cells (if using whole blood).

    • Permeabilize the cells by adding a permeabilization buffer.

  • Antibody Staining:

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in a suitable buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer, gating on specific cell populations (e.g., T cells, monocytes).

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal in each cell population.

  • Data Analysis:

    • Calculate the percentage of inhibition of pSTAT for each compound concentration relative to the cytokine-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

pSTAT Assay Workflow Start Whole Blood or PBMCs Pre_incubation Pre-incubate with Test Compound Start->Pre_incubation Stimulation Cytokine Stimulation Pre_incubation->Stimulation Fix_Perm Fixation and Permeabilization Stimulation->Fix_Perm Staining Antibody Staining (Surface & Intracellular) Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis IC50 Determination Flow_Cytometry->Data_Analysis

Caption: A streamlined workflow for the cell-based phospho-STAT assay.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective JAK inhibitors from the 5-methyl-triazolopyridine scaffold relies on a thorough understanding of its SAR.

SAR of 5-Phenyl-Triazolopyridine cluster_0 5-Phenyl-Triazolopyridine Core cluster_1 Key Interactions & Modifications Core [1,2,4]Triazolo[1,5-a]pyridine R2 R2 (Position 2) Core->R2 Hinge_Binding Triazolopyridine N engages with hinge region of JAK Core->Hinge_Binding R1 R1 (Position 5) R1->Core Selectivity_Pocket Substituents on the 5-phenyl ring modulate selectivity and potency R1->Selectivity_Pocket Solvent_Exposure Modifications at the 2-position can improve solubility and PK properties R2->Solvent_Exposure

Caption: A conceptual diagram illustrating key SAR points for 5-phenyl-triazolopyridine JAK inhibitors.

  • The Triazolopyridine Core: The nitrogen atoms of the triazolopyridine ring system are crucial for forming hydrogen bonds with the hinge region of the JAK kinase domain, a common interaction for ATP-competitive inhibitors.[10]

  • The 5-Phenyl Group: Substituents on the 5-phenyl ring can significantly impact both potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interactions with the binding pocket. The size and shape of these substituents can be tailored to exploit differences in the amino acid residues of the ATP-binding sites of the different JAK isoforms.[2][10]

  • The 2-Position: Modifications at the 2-position of the triazolopyridine core are often directed towards a solvent-exposed region. This position is ideal for introducing moieties that can improve physicochemical properties such as solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[2]

In Vivo Evaluation: Pharmacokinetics and Pharmacodynamics

Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters to measure include:

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t₁/₂): The time required for the concentration of the drug in the body to be reduced by half.[15]

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.[15]

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[15]

Pharmacodynamics (PD): PD studies measure the effect of the drug on the body. For JAK inhibitors, a key PD marker is the inhibition of STAT phosphorylation in response to a cytokine challenge in vivo. This can be assessed by collecting blood samples at various time points after drug administration and performing a pSTAT assay as described in Protocol 3.[15]

Conclusion

The 5-methyl-triazolopyridine scaffold represents a highly promising starting point for the design of novel JAK inhibitors with desirable potency and selectivity profiles. By following a systematic approach of design, synthesis, and in vitro and in vivo evaluation, researchers can effectively explore the chemical space around this privileged core to identify clinical candidates for the treatment of a wide range of inflammatory and autoimmune diseases. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and drug development professionals working in this exciting and impactful field.

References

  • ][1][2]TRIAZOLO[1,5-A]PYRIDIN-2-YL CARBOXAMIDES AS JAK INHIBITORS. (2010). Google Patents.

  • ][1][2]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof. (n.d.). Google Patents.

  • ][1][2]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2022). Chemistry & Chemical Technology.

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding ring-opening side reactions in triazolopyridine chemistry

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Ring-Opening and Dimroth Rearrangement in Triazolopyridines Diagnostic & Triage: Is Your Ring Opening?

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Ring-Opening and Dimroth Rearrangement in Triazolopyridines

Diagnostic & Triage: Is Your Ring Opening?

Before altering your synthetic route, you must confirm if you are facing destructive ring fission (hydrolysis) or isomerization (Dimroth rearrangement).[1] These are distinct pathways with different drivers.[2]

Quick Diagnostic Flowchart

Use this decision tree to interpret your LC-MS and NMR data.

Triazolopyridine_Diagnosis Start Observed Anomaly MassCheck Check LC-MS Mass (m/z) Start->MassCheck SameMass Mass = Expected Product (Isomerization) MassCheck->SameMass No Change DiffMass Mass = Product + 18 Da (Hydrolysis/Ring Opening) MassCheck->DiffMass +18 Da (H2O) NMR_Check 1H NMR Analysis SameMass->NMR_Check Hydrazone Diagnosis: Ring Fission (Formation of Hydrazone/Amide) DiffMass->Hydrazone Shift_Bridgehead Bridgehead Proton Shift? (C5-H for [1,5-a] vs C8-H for [4,3-a]) NMR_Check->Shift_Bridgehead Dimroth Diagnosis: Dimroth Rearrangement ([4,3-a] → [1,5-a]) Shift_Bridgehead->Dimroth Significant Shift

Figure 1: Diagnostic decision tree for distinguishing between isomerization and hydrolytic ring opening.

The Core Mechanism: Dimroth Rearrangement[3][4]

The most common "instability" in triazolopyridines is not degradation, but the thermodynamic equilibration between the [1,2,4]triazolo[4,3-a]pyridine (kinetic isomer) and the [1,2,4]triazolo[1,5-a]pyridine (thermodynamic isomer).

The Mechanism (ANRORC)

This proceeds via an A ddition of N ucleophile, R ing O pening, and R ing C losure mechanism.[1][3]

Dimroth_Mechanism cluster_conditions Drivers Kinetic [4,3-a] Isomer (Kinetic) OpenInter Open-Chain Intermediate (Diazo/Imine) Kinetic->OpenInter OH- / Heat (Nucleophilic Attack) Thermodynamic [1,5-a] Isomer (Thermodynamic) OpenInter->Thermodynamic Recyclization (N-Rotation) Factors 1. Basic pH (pH > 9) 2. Heat (>80°C) 3. EWGs on Pyridine

Figure 2: The ANRORC pathway driving the rearrangement from the [4,3-a] to the [1,5-a] isomer.[4]

Troubleshooting Guides (Q&A)

Scenario A: "I need the [4,3-a] isomer, but I keep getting the [1,5-a] isomer."

Root Cause: The [4,3-a] isomer is kinetically formed but thermodynamically unstable. Basic conditions or high heat facilitate the ring-opening required for rearrangement [1].

Protocol Adjustments:

  • Temperature Control: Perform cyclizations below 50°C. The activation energy for rearrangement is often crossed at reflux temperatures.

  • Avoid Strong Bases: Do not use NaOH or KOH. If a base is required for HCl scavenging, use sterically hindered organic bases like DIPEA or 2,6-lutidine which are less likely to initiate nucleophilic attack at the bridgehead carbon.

  • Dehydrating Agents: Switch to mild dehydrating conditions.

    • Recommended:Trifluoroacetic Anhydride (TFAA) at 0°C [2].[1][5]

    • Avoid: Refluxing in acetic acid (classic condition that promotes rearrangement).[1]

Scenario B: "My ring is completely opening/hydrolyzing (Mass +18)."

Root Cause: Nucleophilic attack at C5 (for [1,5-a]) or C3 (for [4,3-a]) without re-closure.[1] This often happens when electron-withdrawing groups (EWGs) like -NO2 or -CF3 are present on the pyridine ring, making it highly electrophilic [3].

Protocol Adjustments:

  • Solvent Switch: Move from protic solvents (MeOH, EtOH) to aprotic polar solvents (MeCN, DMF) to reduce the nucleophilicity of any residual water or hydroxide.[1]

  • Buffer pH: Maintain pH < 8. Strong alkaline conditions (pH > 10) guarantee ring fission for electron-deficient triazolopyridines.

  • Steric Protection: If synthetic design allows, bulky substituents at the position adjacent to the bridgehead nitrogen can sterically hinder nucleophilic attack.

Scenario C: "Synthesis failed; I isolated a hydrazone."

Root Cause: Incomplete oxidative cyclization. The reaction stopped at the intermediate hydrazone stage, or the oxidant was insufficient to drive the formation of the N-N bond.

Protocol Adjustments:

  • Oxidant Choice: If using Iodobenzene Diacetate (IBD), ensure fresh reagent.[1]

  • Metal Catalysis: Consider Copper(I) catalysis (CuBr) in air, which promotes the radical mechanism for N-N bond formation more efficiently than thermal cyclization [4].[1]

Validated Protocol: Mild Synthesis of [1,2,4]Triazolo[1,5-a]pyridine[1][6][7]

This protocol is designed to minimize rearrangement and hydrolytic ring opening by avoiding high heat and strong mineral bases.

Reaction: 2-Aminopyridine + Nitrile


 Triazolopyridine
Scope:  Applicable to substrates sensitive to Dimroth rearrangement.
ParameterSpecificationRationale
Substrate 2-Aminopyridine (1.0 eq), Nitrile (1.2 eq)Excess nitrile drives equilibrium.
Catalyst CuBr (5 mol%)Promotes oxidative coupling under mild conditions [4].[1]
Base K2CO3 (2.0 eq)Mild base; avoids the aggressive nucleophilicity of hydroxides.
Solvent DMF or DMSOHigh polarity stabilizes the transition state without being protic.
Atmosphere Open Air or O2 BalloonRequired for the re-oxidation of the Copper catalyst.
Temp/Time 80°C for 4-6 hoursSufficient for cyclization, usually below rearrangement threshold for substituted systems.

Step-by-Step:

  • Charge a reaction vial with 2-aminopyridine (1.0 mmol), Nitrile (1.2 mmol), CuBr (0.05 mmol), and K2CO3 (2.0 mmol).

  • Add DMF (3.0 mL) and stir vigorously.

  • Heat to 80°C under an air atmosphere (do not degas).

  • Monitor by TLC/LC-MS every 2 hours.

  • Quench: Dilute with EtOAc, wash 3x with water (critical to remove DMF and prevent hydrolysis during workup).

  • Purification: Flash chromatography. Note: Avoid acidic mobile phases if isolating the kinetic [4,3-a] isomer.

References

  • Potts, K. T., et al. "The rearrangement of s-triazolo[4,3-a]pyridines to s-triazolo[1,5-a]pyridines." Journal of Organic Chemistry, 1966.[1] Link[1]

  • Huntsman, E., & Balsells, J. "New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines."[1][5][6] European Journal of Organic Chemistry, 2005.[1][5][6] Link[1]

  • Jones, G. "Pyridine and its Derivatives: Triazolopyridines."[1] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Ueda, S., & Nagasawa, H. "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization."[1][6] Journal of the American Chemical Society, 2009.[6] Link[1]

  • El-Sayed, H. A., et al. "Dimroth rearrangement: A comprehensive review."[1] Arkivoc, 2020.[1] Link

Sources

Optimization

Recrystallization of 5-methyl-triazolo[1,5-a]pyridine: A Technical Support Guide

Recrystallization of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Technical Support Guide This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallizat...

Author: BenchChem Technical Support Team. Date: February 2026

Recrystallization of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Technical Support Guide

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested advice to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

The primary objective of recrystallization is to purify the solid compound.[1] This process removes impurities that may be present from the synthesis, such as starting materials, byproducts, or colored matter. A successful recrystallization yields a crystalline solid with a higher purity, which is often crucial for subsequent reactions, biological assays, or analytical characterization.

Q2: How do I select a suitable solvent for the recrystallization of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

The ideal recrystallization solvent is one in which 5-methyl-[1][2][3]triazolo[1,5-a]pyridine has high solubility at elevated temperatures and low solubility at lower temperatures.[1] The principle of "like dissolves like" is a useful starting point. Given the structure of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine, which contains both a polar triazole ring and a less polar pyridine and methyl-substituted aromatic system, a solvent of intermediate polarity is often a good choice.

A systematic approach to solvent selection is recommended:

  • Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Consider solvent mixtures: If a single solvent does not provide the desired solubility profile, a binary solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Q3: What are some promising starting solvents to test for 5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

Based on the heterocyclic nature of the compound, which is analogous to other triazolo-fused systems, the following solvents and solvent systems are logical starting points:

  • Alcohols: Ethanol or isopropanol can be effective due to their ability to engage in hydrogen bonding and their moderate polarity.

  • Esters: Ethyl acetate is a common choice for compounds of intermediate polarity.

  • Ketones: Acetone can also be a suitable solvent.

  • Aromatic Hydrocarbons: Toluene may be effective, especially if the compound is less polar than anticipated.

  • Solvent Mixtures:

    • Ethanol/Water: For compounds with sufficient polarity to dissolve in hot ethanol but crash out upon the addition of water.

    • Hexane/Ethyl Acetate: A versatile system where the polarity can be finely tuned.

    • Toluene/Hexane: Useful if the compound is soluble in hot toluene.

Q4: My compound is not precipitating from the solution upon cooling. What should I do?

This is a common issue known as supersaturation.[1][4] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[1][4] This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure 5-methyl-[1][2][3]triazolo[1,5-a]pyridine, adding it to the supersaturated solution can initiate crystallization.[4]

  • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[1][4]

  • Reducing Solvent Volume: If too much solvent was added, you may need to evaporate some of it and allow the solution to cool again.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solubility of the compound is so high in the hot solvent that it separates as a liquid phase upon cooling. This is more common with impure compounds or when using mixed solvent systems.[4]

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. A Dewar flask or insulating the flask can help.

  • Add More Solvent: The concentration of the compound in the solvent might be too high. Add a small amount of additional hot solvent to the hot solution and then allow it to cool slowly.

  • Adjust Solvent System: If using a mixed solvent system, you may have added the anti-solvent too quickly or the overall polarity of the system is not optimal. Try a different solvent or solvent ratio.

Issue 2: Poor or No Crystal Formation

Causality: This is often due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[1][4]

Solutions:

  • Reduce Solvent Volume: The most common solution is to evaporate some of the solvent to increase the concentration of the compound.[4] This can be done on a rotary evaporator or by gentle heating in a fume hood.

  • Induce Crystallization: Refer to the techniques in FAQ 4 (scratching, seeding, further cooling).

Issue 3: Low Recovery of the Purified Compound

Causality: A low yield can result from several factors:

  • The compound has significant solubility in the cold recrystallization solvent.

  • Too much solvent was used for the initial dissolution.[1]

  • The crystals were not completely collected during filtration.

  • The product was washed with a solvent in which it is soluble.[3]

Solutions:

  • Optimize Solvent Choice: Select a solvent where the compound has very low solubility at low temperatures.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.[1]

  • Cool the Filtrate: After filtering the initial crop of crystals, cool the filtrate to a lower temperature (e.g., in a freezer) to see if a second crop of crystals will form.[3]

  • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize re-dissolving the product.[1][3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude 5-methyl-[1][2][3]triazolo[1,5-a]pyridine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude 5-methyl-[1][2][3]triazolo[1,5-a]pyridine in the minimum amount of the "good" solvent at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Data Presentation

Table 1: Hypothetical Solubility Data for Solvent Screening

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterInsolubleSparingly SolublePoor (as a single solvent)
EthanolSparingly SolubleVery SolubleGood
Ethyl AcetateSparingly SolubleVery SolubleGood
HexaneInsolubleInsolublePoor (as a single solvent)
TolueneSparingly SolubleSolublePotentially Good
AcetoneSolubleVery SolublePoor (low recovery expected)

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat_slow_cool Reheat & Cool Slowly oiling_out->reheat_slow_cool add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent reduce_volume Reduce Solvent Volume no_crystals->reduce_volume scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed cool_further Cool Further no_crystals->cool_further check_cold_solubility Check Cold Solubility low_yield->check_cold_solubility minimize_solvent Use Minimum Solvent low_yield->minimize_solvent cool_filtrate Cool Filtrate for 2nd Crop low_yield->cool_filtrate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-methyl-triazolo[1,5-a]pyridine

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel heter...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in a range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and accessible tool for the unambiguous determination of the structure and substitution patterns of these heterocycles.

Understanding the[1][2][3]triazolo[1,5-a]pyridine Ring System: A ¹H NMR Perspective

The[1][2]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic system. The numbering convention, crucial for the assignment of NMR signals, is as follows:

Numbering of the[1][2]triazolo[1,5-a]pyridine scaffold.

The pyridine ring protons (H-5, H-6, H-7, and H-8) and the triazole ring proton (H-2) give rise to characteristic signals in the ¹H NMR spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring current.

Comparative ¹H NMR Data

To predict the ¹H NMR spectrum of 5-methyl-[1][2]triazolo[1,5-a]pyridine, we will first examine the experimental data for the unsubstituted parent compound and then analyze the effect of substituents at various positions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of[1][2]triazolo[1,5-a]pyridine and its Derivatives.

CompoundH-2H-5H-6H-7H-8Other SignalsSolvent
[1][2]triazolo[1,5-a]pyridine (Predicted) ~8.4~8.7 (d, J≈7)~7.2 (t, J≈7)~7.6 (t, J≈7)~8.0 (d, J≈9)-CDCl₃
2-phenyl-[1][2]triazolo[1,5-a]pyridine-8.59 (d, J=6.8)7.30-7.26 (m)7.64-7.62 (m)7.05 (d, J=6.8)7.87 (s, Ar-H), 3.88 (s, OMe)CDCl₃
5-amino-2-acetyl-[1][2]triazolo[1,5-a]pyridine--6.99 (t, J=7.4)6.64 (d, J=7.7)8.18 (d, J=6.5)2.28 (s, Me), 6.14 (s, NH₂)DMSO-d₆
6-amino-2-acetyl-[1][2]triazolo[1,5-a]pyridine-8.06 (d, J=1.8)-7.28 (dd, J=9.4, 1.8)7.65 (d, J=9.4)2.25 (s, Me), 5.46 (s, NH₂)DMSO-d₆
7-(4-methoxyphenyl)-2-methyl-[1][2]triazolo[1,5-a]pyridine-8.47 (d, J=7.2)---7.73 (d, J=8.8, Ar-H), 6.99 (d, J=8.8, Ar-H), 6.84 (s, H-6), 3.86 (s, OMe), 2.59 (s, Me)CDCl₃

Note: Data is compiled from various sources. Chemical shifts can vary slightly based on experimental conditions.

From the available data, we can establish the general regions for the pyridine ring protons of the parent scaffold in CDCl₃:

  • H-5: Highly deshielded due to the adjacent ring junction nitrogen, appearing as a doublet.

  • H-6 & H-7: Found in the more shielded region of the aromatic protons, typically as triplets or multiplets.

  • H-8: A doublet in the downfield region, influenced by the adjacent nitrogen of the pyridine ring.

  • H-2: A singlet, typically downfield.

Predicting the ¹H NMR Spectrum of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine

The introduction of a methyl group at the C-5 position will have two primary effects on the ¹H NMR spectrum:

  • Disappearance of the H-5 signal: The doublet corresponding to H-5 will be absent.

  • Appearance of a methyl singlet: A new singlet will appear in the aliphatic region, typically around 2.3-2.6 ppm.

  • Shifts of adjacent protons: The electron-donating nature of the methyl group will cause a slight upfield shift (to a lower ppm value) of the adjacent H-6 proton. The effect on H-7 and H-8 will be minimal.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-methyl-[1][2]triazolo[1,5-a]pyridine in CDCl₃.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4s-
H-6~7.0 - 7.1d~7
H-7~7.5 - 7.6t~7-8
H-8~7.9 - 8.0d~8-9
CH₃~2.4 - 2.5s-

Structure of 5-methyl-[1][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpBc8I0f9HkcYfyrxESynVK53nXjs-Y9k6OZNp-fqXvIIp6XR4RY7r22ip2hICrHDIih5ypmAwM-Dk8uek3DbUiZwn7kayjZfHsgBVr_MbVuhoUBW9dRnF5O7Swu1Shsb22kKzEuV7pDHxTdQ_ogJeyvlbMxQWCk9)]triazolo[1,5-a]pyridine.

The Causality Behind Experimental Choices: A Protocol for ¹H NMR Acquisition

Obtaining high-quality, reproducible ¹H NMR data is crucial for accurate structural assignment. The following protocol is designed to yield a well-resolved spectrum for 5-methyl-[1][2]triazolo[1,5-a]pyridine and similar derivatives.

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 nmr1 Insert sample into the spectrometer prep4->nmr1 nmr2 Lock and shim the instrument nmr1->nmr2 nmr3 Acquire a standard 1D ¹H spectrum nmr2->nmr3 nmr4 Optimize spectral parameters (e.g., number of scans) nmr3->nmr4 proc1 Fourier transform the FID nmr4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum proc4->proc5

Workflow for ¹H NMR data acquisition and processing.

Detailed Step-by-Step Methodology
  • Solvent Selection: The choice of deuterated solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules due to its relatively non-polar nature and ability to dissolve a wide range of compounds. The residual solvent peak appears at δ 7.26 ppm.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A more polar aprotic solvent, useful for less soluble compounds. The residual solvent peak is at δ 2.50 ppm. Be aware that it is hygroscopic, and a water peak around δ 3.33 ppm is common.

    • Rationale: The polarity of the solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding or near polar functional groups. Comparing spectra in different solvents can sometimes aid in signal assignment.

  • Sample Concentration: Aim for a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of solvent.

    • Rationale: This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample.

    • Rationale: TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as δ 0.00 ppm. This allows for accurate and reproducible referencing of chemical shifts across different experiments and instruments.

  • Instrumental Parameters (for a 400 MHz spectrometer):

    • Acquisition Time (at): ~2-4 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (d1): 1-5 seconds. This delay allows for the magnetization to return to equilibrium between pulses, ensuring accurate integration. For quantitative measurements, a longer delay (5x the longest T₁) is necessary.

    • Number of Scans (ns): 8-16 for a moderately concentrated sample. This can be increased to improve the signal-to-noise ratio for dilute samples.

    • Pulse Width (p1): Calibrated for a 90° pulse.

  • Data Processing:

    • Fourier Transformation: Converts the time-domain signal (Free Induction Decay - FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Essential for accurate integration and clear presentation of the spectrum.

    • Integration: The area under each peak is proportional to the number of protons it represents. Set the integral of a well-resolved signal from a known number of protons (e.g., the methyl group) to the corresponding integer value (e.g., 3H) to determine the relative number of protons for all other signals.

Conclusion

While direct experimental data for 5-methyl-[1][2]triazolo[1,5-a]pyridine is not prevalent in the literature, a robust and reliable prediction of its ¹H NMR spectrum can be made through a comparative analysis of the parent heterocycle and its substituted analogues. The expected spectrum will feature the absence of the H-5 proton signal and the appearance of a methyl singlet around δ 2.4-2.5 ppm, with minor upfield shifts of the adjacent H-6 proton. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data for this and related[1][2]triazolo[1,5-a]pyridine derivatives, facilitating their crucial work in chemical synthesis and drug discovery.

References

  • Lahmidi, S., Lazrak, F., Rodi, Y. K., & Essassi, E. M. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4-TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Journal Marocain de Chimie Hétérocyclique, 22(3), 52-61. [Link]

  • Potts, K. T., Burton, H. R., Crawford, T. H., & Thomas, S. W. (1966). 1,2,4-Triazoles. XV. Proton Magnetic Resonance Spectra of s-Triazolo[4,3-a]pyridine and s-Triazolo[1,5-a]pyridine Derivatives. The Journal of Organic Chemistry, 31(11), 3522–3529. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Comparative

Structural Assignment of Triazolopyridine Regioisomers: A Comparative Guide to HMBC Efficacy

Part 1: The "Dimroth Trap" in Triazolopyridine Synthesis In the development of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure. However, its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Dimroth Trap" in Triazolopyridine Synthesis

In the development of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure. However, its synthesis is plagued by a silent killer: Regioisomerism .

When condensing 2-hydrazinopyridines with carboxylic acids or orthoesters, the kinetic product is often the [1,2,4]triazolo[4,3-a]pyridine . Under thermodynamic control (heat, basic/acidic conditions), this undergoes the Dimroth Rearrangement to form the more stable [1,2,4]triazolo[1,5-a]pyridine .

The Problem: These isomers are isobaric and often have nearly identical


H and 

C chemical shifts. Standard 1D NMR is frequently insufficient because the diagnostic bridgehead carbon is quaternary, and the protons on the pyridine ring show only subtle shielding differences.

The Solution: This guide compares the efficacy of Heteronuclear Multiple Bond Correlation (HMBC) against advanced alternatives (


N-HMBC, 1,1-ADEQUATE) to definitively assign these structures.

Part 2: Comparative Analysis of Assignment Methodologies

We evaluated three primary workflows for distinguishing the [1,5-a] (thermodynamic) and [4,3-a] (kinetic) isomers.

Standard H- C HMBC

The Workhorse

HMBC relies on long-range coupling (


 and 

) to bridge protonated carbons with quaternary centers.
  • Mechanism: Magnetization transfer from protons (e.g., H-5 or H-8) to the bridgehead carbon (C-8a).

  • The Flaw: In triazolopyridines, the bridgehead carbon (C-8a) is often 3 bonds away from both the triazole proton and the pyridine protons in both isomers. Distinguishing a

    
     from a 
    
    
    
    correlation is often impossible without reference data, leading to ambiguous assignments.
1,1-ADEQUATE

The "Truth Serum"

This experiment suppresses one-bond correlations and reveals direct Carbon-Carbon connectivity (


) via double-quantum coherence.
  • Advantage: It traces the carbon skeleton directly, ignoring the ambiguity of proton distance. It can definitively prove if C-2 is bonded to C-3 or C-8a.

  • Critical Limitation: Sensitivity. It requires approximately 50–100x the concentration of a standard HMBC. For drug discovery samples (<2 mg), this is often non-viable without a CryoProbe.

H- N HMBC (Recommended)

The Definitive Standard

Nitrogen chemical shifts are the most sensitive probe for this isomerism. The hybridization state of the bridgehead nitrogen changes drastically between the two isomers.

  • [1,5-a] Isomer: The bridgehead nitrogen (N-4) is "pyridine-like" (sp2, lone pair in plane).

  • [4,3-a] Isomer: The bridgehead nitrogen is often more shielded or exhibits distinct coupling patterns due to the lack of bridgehead planarity constraints found in the 1,5-system.

  • Data Support: Literature confirms a chemical shift difference of >100 ppm between bridgehead nitrogens in these isomeric classes.

Part 3: Data Presentation & Decision Matrix

Table 1: Methodological Performance Comparison
FeatureStandard HMBC (

H-

C)
1,1-ADEQUATE

N-HMBC
Primary Target Quaternary CarbonsC-C ConnectivityNitrogen Hybridization
Sensitivity High (0.5 mg+)Very Low (20 mg+)Medium (2 mg+)
Acquisition Time 10–30 mins12–48 hours1–4 hours
Ambiguity Risk High (

vs

overlap)
None (Direct bond)Low (Shift is diagnostic)
Isomer Specificity PoorExcellentSuperior
Table 2: Diagnostic N Chemical Shifts (Reference Values)
Isomer TypeNitrogen PositionApprox.[1][2][3] Chemical Shift (ppm)*Character
[1,5-a] (Thermodynamic)N-4 (Bridgehead)~260 – 270 ppmPyridine-like (Deshielded)
[4,3-a] (Kinetic)N-Bridgehead~150 – 170 ppmPyrrole-like/Shielded

*Referenced to liquid NH3. Shifts vary by substituents but the


 remains >80ppm.

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, follow this "Self-Validating" workflow. This protocol assumes a sample mass of 2–5 mg.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for triazolopyridines to prevent aggregation and sharpen exchangeable protons.
  • Concentration: ~50 mM minimum for

    
    N detection.
    
Step 2: The "Quick Check" ( H- C HMBC)
  • Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

  • Optimization: Set CNST13 (J-coupling) to 8 Hz.

  • Analysis: Look for the correlation from the triazole proton (H-2) to the bridgehead carbons. If the pattern matches the predicted [1,5-a] exactly, you may stop. If ambiguous, proceed to Step 3.

Step 3: The Definitive Step ( H- N HMBC)
  • Pulse Sequence: hmbcgpndqf (modified for

    
    N).
    
  • Parameter Setup:

    • Nucleus:

      
      N (F1), 
      
      
      
      H (F2).[2]
    • Spectral Width (F1): 400 ppm (to catch both shielded and deshielded N).

    • Coupling Constant: Set CNST13 to 5 Hz .

      • Expert Insight:

        
         couplings in heteroaromatics are often smaller (2–8 Hz) than C-H couplings. Setting this too high (e.g., 10 Hz) will result in missing correlations.
        
  • Validation:

    • Observe the chemical shift of the Nitrogen correlating to the bridgehead protons.

    • >250 ppm: Confirms [1,5-a] (Pyridine-like bridgehead).

    • <180 ppm: Confirms [4,3-a] (Pyrrole-like bridgehead).

Part 5: Visualization of Logic & Workflows

Diagram 1: The Dimroth Rearrangement & Isomer Logic

This diagram illustrates the structural transformation and the key diagnostic nodes.

Dimroth_Rearrangement cluster_diagnostics Diagnostic NMR Features Kinetic Kinetic Product [1,2,4]triazolo[4,3-a]pyridine (Unstable) Transition Ring Opening (Dimroth Rearrangement) Kinetic->Transition Heat / Base / Acid Feat1 N-Bridgehead Shift: ~160 ppm Kinetic->Feat1 Thermodynamic Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine (Stable) Transition->Thermodynamic Recyclization Feat2 N-Bridgehead Shift: ~266 ppm Thermodynamic->Feat2

Caption: The Dimroth Rearrangement pathway showing the conversion from the kinetic [4,3-a] isomer to the stable [1,5-a] isomer, linked to their diagnostic Nitrogen chemical shifts.

Diagram 2: The Structural Assignment Decision Tree

A self-validating workflow for researchers to select the correct experiment.

Assignment_Workflow Start Start: Unknown Isomer Sample Step1 Step 1: 1H NMR & 13C-HMBC (Standard Parameters) Start->Step1 Decision Are Bridgehead Correlations Unambiguous? Step1->Decision Yes Assign Structure (Risk of Error: Moderate) Decision->Yes Yes No Ambiguity Detected (Likely 2J/3J overlap) Decision->No No Step2 Step 2: 15N-HMBC (Optimized for J = 5Hz) No->Step2 Analysis Analyze Bridgehead N Shift Step2->Analysis ResultA Shift > 250 ppm Isomer: [1,5-a] Analysis->ResultA ResultB Shift < 180 ppm Isomer: [4,3-a] Analysis->ResultB

Caption: Decision tree for triazolopyridine assignment. If standard HMBC is ambiguous, the workflow mandates 15N-HMBC for definitive resolution based on chemical shift.

References

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Salgado, A., et al. (2010).[3][4] Magnetic Resonance in Chemistry. [Link] (Establishes the >100 ppm shift difference between isomers).

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Rusinov, V. L., et al. (2021). PMC/NIH. [Link] (Detailed mechanism of the rearrangement and thermodynamic stability).

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Williamson, R. T., et al. (2023).[5] PMC/NIH. [Link] (Comparison of HMBC vs ADEQUATE sensitivity and utility).

  • Application of the 1,n-ADEQUATE Experiment in the Assignment of Highly Substituted Aromatic Compounds. Kock, M., et al. TU Darmstadt. [Link] (Technical limitations of ADEQUATE regarding sensitivity).

Sources

Validation

Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyridine: A Technical Guide to Isomerization

Topic: Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyridine to [1,5-a] Isomer Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The Dimroth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyridine to [1,5-a] Isomer Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Dimroth rearrangement is a critical isomerization process in heterocyclic chemistry, specifically for the conversion of the kinetically favored [1,2,4]triazolo[4,3-a]pyridine (s-triazolo) to the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine isomer.[1][2]

For medicinal chemists, this transformation is not merely a synthetic curiosity but a strategic tool. The [1,5-a] isomer is a recognized bioisostere of purines (adenine and guanine), making it a privileged scaffold in the design of adenosine receptor antagonists, CDK inhibitors, and antiviral agents. Conversely, the [4,3-a] isomer, while easier to access via direct condensation, is often metabolically labile and prone to spontaneous rearrangement, posing stability challenges in drug formulation.

This guide provides a mechanistic deep dive, comparative analysis, and validated experimental protocols to control this rearrangement, ensuring the isolation of the desired regioisomer with high purity.

Mechanistic Analysis: The "Why" and "How"

Thermodynamic vs. Kinetic Control
  • Kinetic Product ([4,3-a]): Formed rapidly due to the higher nucleophilicity of the exocyclic hydrazine nitrogen (N-NH2) attacking the electrophile (e.g., orthoester or acid chloride).

  • Thermodynamic Product ([1,5-a]): Formed upon rearrangement. The driving force is the resonance stabilization of the [1,5-a] system, which possesses a higher degree of aromatic character and lacks the steric strain often present in the [4,3-a] bridgehead.

Reaction Mechanism (Base-Promoted)

The rearrangement typically follows an ANRORC-like sequence (Addition of Nucleophile, Ring Opening, Ring Closure):

  • Nucleophilic Attack: Hydroxide (or another nucleophile) attacks the electron-deficient C-3 position of the triazole ring.

  • Ring Opening: The C3-N4 bond cleaves, generating an intermediate (often an acylhydrazone or amidrazone).

  • Tautomerization/Rotation: The intermediate undergoes bond rotation, positioning the pyridine ring nitrogen (N-Py) for attack.

  • Recyclization: The pyridine nitrogen attacks the carbonyl/imidoyl carbon.

  • Elimination: Loss of water/ammonia yields the stable [1,5-a] isomer.

Mechanistic Pathway Diagram

DimrothRearrangement Start [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer) Inter1 Intermediate I (OH- Attack at C3) Start->Inter1 + OH- / Heat Open Ring Open Species (N-(pyridin-2-yl)formamidrazone) Inter1->Open C3-N4 Cleavage Rotate Bond Rotation (Equilibrium) Open->Rotate Tautomerization Close Recyclization (Pyridine N-attack) Rotate->Close Intramolecular Attack End [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Isomer) Close->End - H2O

Caption: Figure 1. Mechanism of the base-catalyzed Dimroth rearrangement involving ring opening and recyclization.

Comparative Analysis: [4,3-a] vs. [1,5-a] Isomers[1][3][4]

To select the correct target for your drug discovery program, compare the physicochemical and biological profiles of both isomers below.

Feature[1,2,4]Triazolo[4,3-a]pyridine[1,2,4]Triazolo[1,5-a]pyridine
Nature Kinetic ProductThermodynamic Product
Stability Labile; rearranges under acid/base/heat.High thermal and chemical stability.
Bio-isosterism Limited; often viewed as a "prodrug" or intermediate.Purine Bioisostere (Adenine/Guanine mimic).
Solubility Generally lower melting point; moderate solubility.Higher melting point; often lower aqueous solubility due to stacking.
Synthesis Direct condensation of 2-hydrazinopyridine + R-COOH (mild).Rearrangement of [4,3-a] or Oxidative Cyclization.[3][4][5]
NMR Distinction Bridgehead C-H often shielded. 15N NMR is definitive (N4 vs N1).Bridgehead C-H often deshielded. Distinct HMBC correlations.
Key Application Antibacterial scaffolds (requires stabilization).Adenosine antagonists, Anticancer (CDK inhibitors).

Experimental Protocols

Synthesis of the Kinetic Isomer ([4,3-a])

Objective: Isolate the [4,3-a] isomer without inducing rearrangement. Substrate: 2-Hydrazinopyridine + Triethyl Orthoformate (or Orthoacetate).

  • Dissolution: Dissolve 2-hydrazinopyridine (10 mmol) in ethanol (20 mL).

  • Addition: Add triethyl orthoformate (12 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature or mild heat (40°C) for 4-6 hours. Avoid reflux to prevent rearrangement.

  • Work-up: Cool to 0°C. The precipitate is the [4,3-a] isomer. Filter and wash with cold ether.

  • Validation: Check TLC. If multiple spots appear, rearrangement may have started.

Rearrangement to the Thermodynamic Isomer ([1,5-a])

Objective: Fully convert [4,3-a] to [1,5-a].

Reagents:

  • Substrate: [1,2,4]Triazolo[4,3-a]pyridine (from 4.1).

  • Medium: 10% KOH (aq) or NaOMe/MeOH.

Protocol:

  • Setup: Suspend the [4,3-a] isomer (5 mmol) in 10% aqueous KOH (15 mL).

  • Rearrangement: Heat the mixture to reflux (100°C) .

    • Note: The suspension usually clears as the ring opens, then reprecipitates or changes color as the new isomer forms.

  • Monitoring: Monitor by HPLC or TLC every 30 mins. The [1,5-a] isomer is typically more polar (lower Rf on Silica/MeOH:DCM) or has a distinct UV retention time.

  • Completion: Reaction is usually complete in 2-4 hours.

  • Isolation: Cool to room temperature. Neutralize carefully with dilute HCl to pH 7.

  • Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water.

Workflow Diagram

ExperimentalWorkflow cluster_0 Stage 1: Kinetic Synthesis cluster_1 Stage 2: Dimroth Rearrangement Step1 2-Hydrazinopyridine + Orthoester Step2 Stir at RT / 40°C (Avoid Reflux) Step1->Step2 Prod1 Isolate [4,3-a] Isomer Step2->Prod1 Step3 Suspend in 10% KOH or NaOMe Prod1->Step3 Isomerization Step Step4 Reflux (2-4 hrs) Step3->Step4 Prod2 Isolate [1,5-a] Isomer Step4->Prod2

Caption: Figure 2. Step-by-step synthetic workflow for accessing both isomers selectively.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Mixed Isomers in Stage 1 Reaction temperature too high or reaction time too long.Perform reaction at 0°C to RT. Monitor strictly by TLC.
Incomplete Rearrangement Insufficient base concentration or temperature.Switch to stronger base (NaOMe/MeOH) or increase reflux time.
Low Yield (Stage 2) Degradation of the intermediate (hydrolysis of the formyl group).Avoid prolonged exposure to strong acid during neutralization.
Ambiguous NMR Isomers have similar proton shifts.Run 1H-15N HMBC . [1,5-a] N-bridgehead correlates with C2 and C8a; [4,3-a] does not.

References

  • Dimroth Rearrangement Overview. Wikipedia. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). Available at: [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. PubMed. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

[1] Operational Abstract: Immediate Directives Do NOT dispose of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine via sanitary sewer systems or municipal trash.[1][2] This compound is a nitrogen-rich fused heterocycle that requir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Operational Abstract: Immediate Directives

Do NOT dispose of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine via sanitary sewer systems or municipal trash.[1][2] This compound is a nitrogen-rich fused heterocycle that requires high-temperature incineration to prevent environmental leaching and aquatic toxicity.[1][2]

  • Primary Disposal Method: High-temperature incineration (Rotary Kiln).[1][2]

  • Waste Stream Classification: Hazardous Organic Waste (Non-Halogenated, unless in halogenated solvent).[1][2]

  • Immediate Action: Segregate from strong oxidizers and acids.[1][2][3] Label as "Hazardous Waste - Toxic/Irritant."[1][2]

Chemical Profile & Hazard Assessment

To design a robust disposal protocol, we must understand the physicochemical behavior of the analyte. 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a fused bicyclic system.[1] Its disposal requirements are dictated by its stability and nitrogen content.[1][2]

Physicochemical Data & Safety Parameters
ParameterSpecificationOperational Implication
Chemical Name 5-Methyl-[1,2,4]triazolo[1,5-a]pyridineOfficial shipping/manifest name.
CAS Number 4931-27-5Use for waste profiling/inventory.[1][2]
Molecular Formula C₇H₇N₃High Nitrogen content generates NOx upon combustion; requires scrubbed incineration.[1][2]
Physical State Solid (Crystalline)Dust hazard during transfer; requires particulate respirator (N95/P100).[1][2]
Hazard Class Irritant / HarmfulH302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant.[1][2]
RCRA Status Not P/U Listed (typically)Classified as Characteristic Waste (Toxic/Reactive) or regulated under general "Hazardous Waste" protocols.[1][2]

Expert Insight: While this specific isomer is not typically P-listed (acutely toxic) by the EPA, fused triazolopyridines are bioactive scaffolds often used in drug discovery (e.g., JAK inhibitors). We treat all research-grade heterocycles as "Assumed Toxic" to ensure a safety margin. The primary risk during disposal is incomplete combustion leading to the release of toxic nitrogen oxides or leaching into groundwater if landfilled.[1][2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Context: Expired shelf stock or synthesized bulk solid.[1][2]

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid low-density plastics that may be permeable to organic vapors over time.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Constituents: "5-Methyl-[1,2,4]triazolo[1,5-a]pyridine" (Do not use abbreviations/formulas).[1][2]

    • Hazard Check: Toxic, Irritant.[1][2][4][5]

  • Secondary Containment: Place the jar into a clear secondary ziplock bag or plastic bin to contain potential breakage during transport.

  • Disposal Path: Designate for Incineration .

B. Liquid Waste (Solutions & Mother Liquors)

Context: Reaction mixtures, HPLC effluent, or dissolved stock.[1]

Critical Decision: Is the solvent Halogenated or Non-Halogenated?

  • Scenario 1: Non-Halogenated Solvent (e.g., Methanol, DMSO, Ethyl Acetate)

    • Combine with general organic solvents.[1][2]

    • Waste Code: D001 (Ignitable) + Toxic constituents.[1][2]

    • Protocol: Pour into the "Non-Halogenated Organic" carboy. Ensure the carboy is grounded to prevent static discharge if the solvent is flammable (e.g., Acetone/Hexane).[2]

  • Scenario 2: Halogenated Solvent (e.g., DCM, Chloroform)

    • Strict Segregation: Must go into the "Halogenated Waste" carboy.[1][2]

    • Reasoning: Halogenated waste streams are incinerated at higher temperatures to destroy dioxin precursors.[1][2] Mixing non-halogenated solvents here increases disposal costs unnecessarily, but mixing halogenated into non-halogenated streams creates a safety violation and regulatory fine risk.[1][2]

C. Contaminated Debris (The "Yellow Bag" Stream)

Context: Gloves, weigh boats, paper towels, and syringe filters.

  • Dryness Check: Ensure items are free of free-flowing liquid.[1][2]

  • Bagging: Place in a 6-mil yellow or clear hazardous waste bag (depending on institutional color coding for solid chemically contaminated waste).

  • Sharps: Syringes/needles contaminated with the compound must go into a Rigid Red Sharps Container , never soft bags.[1][2]

Visualized Decision Workflow

The following diagram outlines the logical flow for categorizing and disposing of this compound.

DisposalWorkflow Start Waste Generation: 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Expired) StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves/Wipes) StateCheck->DebrisPath Trace Residue SolidBin Solid Chemical Waste Bin (HDPE/Glass) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck DebrisBin Chemically Contaminated Solid Waste Bag DebrisPath->DebrisBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration Halo->Incineration Specialized Stream NonHalo->Incineration SolidBin->Incineration DebrisBin->Incineration

Caption: Figure 1. Decision logic for segregating 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine waste streams to ensure regulatory compliance and safety.

Emergency Contingencies: Spill Management

In the event of a benchtop spill (solid or liquid), follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.[1][2]

  • W arn others: Notify nearby personnel.[1][2]

  • I solate the area: Mark the zone.[1][2]

  • M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety glasses).[1][2]

Cleanup Procedure:

  • Solids: Do not dry sweep (creates dust).[1][2] Use a wet wipe or a HEPA-filtered vacuum dedicated to chemical cleanup.[1] Place waste in the Solid Chemical Waste Bin.[1][2]

  • Liquids: Cover with an inert absorbent (Vermiculite or polypropylene pads).[1][2] Do not use paper towels for large flammable solvent spills as they increase fire surface area.[1][2] Collect into a sealed bag/container and label as "Spill Debris: [Solvent Name] + Triazolopyridine."

Regulatory & Compliance Context

  • US EPA (RCRA): While not explicitly listed on the P-list or U-list, this compound is regulated under the "Cradle-to-Grave" liability.[1] Generators are responsible for characterizing the waste.[1][2] If the compound exhibits toxicity (via TCLP) or is mixed with ignitable solvents (D001), it is Hazardous Waste.[1][2]

  • European CLP: Classified as hazardous.[1][2] Waste must be assigned a European Waste Catalogue (EWC) code, typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Final Verification: Before disposal, always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations (e.g., California Title 22) may be stricter than federal guidelines.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 274-85-1 (Parent structure reference).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.